4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the context of flavor enhancement and off-note blocking in consumables. This article will explore its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

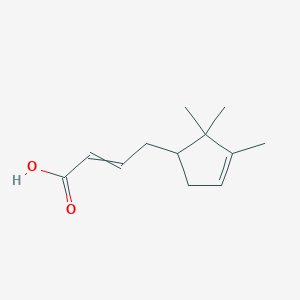

The chemical structure of this compound can be represented as follows:

This compound features a cyclopentene moiety that contributes to its unique flavor profile and biological properties.

The primary biological activity of this compound is its ability to act as an off-note blocker , particularly against bitter flavors in food products. This property is crucial in improving the palatability of substances that may otherwise have undesirable tastes.

IC50 Values

The inhibitory concentration (IC50) is a critical measure for assessing the potency of compounds. In studies, this compound has demonstrated effective off-note blocking capabilities with IC50 values indicating significant potency in reducing bitterness associated with certain compounds like sucralose .

Flavor Enhancement and Off-note Blocking

- Study on Sucralose : The compound was evaluated for its effectiveness in suppressing the bitter taste associated with sucralose. The results indicated a marked reduction in bitterness when combined with this compound, showcasing its potential application in food science .

- Combination with Other Compounds : Research has shown that when this compound is used alongside other flavoring agents or off-note blockers, it can enhance overall flavor profiles without compromising the desired taste characteristics .

Case Studies

- Case Study 1 : In a controlled trial involving fortified foods, the addition of this compound significantly decreased the perception of bitterness from vitamins and amino acids. Subjects reported improved overall taste satisfaction when consuming products containing this compound .

- Case Study 2 : A study focused on the sensory evaluation of beverages containing this compound demonstrated that it effectively masked undesirable flavors while enhancing the overall sensory experience. Participants noted a preference for beverages formulated with this compound compared to control samples .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other similar compounds:

| Compound Name | Primary Activity | IC50 (µM) | Application Area |

|---|---|---|---|

| This compound | Off-note blocking | Varies (effective against sucralose) | Food and beverage industry |

| 4-(2,6-dimethylcyclohexyl)butanoic acid | Flavor enhancement | Higher than above | Food products |

| 4-(1-methylbicyclo[3.1.0]hexan-3-il)butanoic acid | Bitter suppression | Lower than above | Nutraceuticals |

属性

CAS 编号 |

85187-20-8 |

|---|---|

分子式 |

C12H18O2 |

分子量 |

194.27 g/mol |

IUPAC 名称 |

(E)-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enoic acid |

InChI |

InChI=1S/C12H18O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h4,6-7,10H,5,8H2,1-3H3,(H,13,14)/b6-4+ |

InChI 键 |

YRIPPWABYROTJJ-GQCTYLIASA-N |

手性 SMILES |

CC1=CCC(C1(C)C)C/C=C/C(=O)O |

规范 SMILES |

CC1=CCC(C1(C)C)CC=CC(=O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。